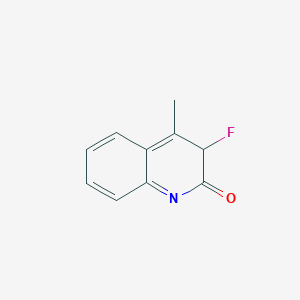
2(1H)-Quinolinone, 3-fluoro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 3-fluoro-4-methyl- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core structure with a fluorine atom at the 3-position and a methyl group at the 4-position. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone, 3-fluoro-4-methyl- typically involves the introduction of the fluorine and methyl substituents onto the quinolinone core. One common method is the condensation of 3-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent methylation. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 2(1H)-Quinolinone, 3-fluoro-4-methyl- may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Quinolinone, 3-fluoro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone derivatives.
Substitution: The fluorine and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce dihydroquinolinones. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinolinone derivatives.
Scientific Research Applications
2(1H)-Quinolinone, 3-fluoro-4-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinolinone derivatives are explored as potential therapeutic agents for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 3-fluoro-4-methyl- involves its interaction with specific molecular targets and pathways. The fluorine and methyl substituents can influence the compound’s binding affinity and selectivity towards biological targets. The quinolinone core can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 2(1H)-Quinolinone, 3-chloro-4-methyl-
- 2(1H)-Quinolinone, 3-bromo-4-methyl-
- 2(1H)-Quinolinone, 3-fluoro-4-ethyl-
Comparison: 2(1H)-Quinolinone, 3-fluoro-4-methyl- is unique due to the presence of both fluorine and methyl substituents, which can significantly impact its chemical and biological properties. Compared to its chloro and bromo analogs, the fluorine atom provides distinct electronic effects, influencing the compound’s reactivity and interactions with biological targets. The methyl group at the 4-position also contributes to the compound’s steric and electronic characteristics, differentiating it from other quinolinone derivatives.
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
3-fluoro-4-methyl-3H-quinolin-2-one |
InChI |
InChI=1S/C10H8FNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5,9H,1H3 |
InChI Key |
PZLSCQFTXKQJKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=NC(=O)C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



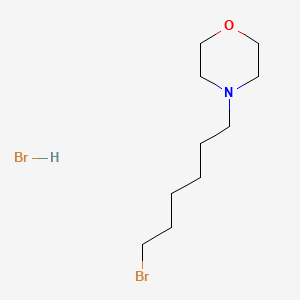

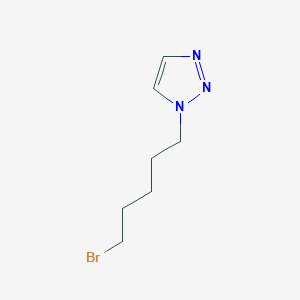
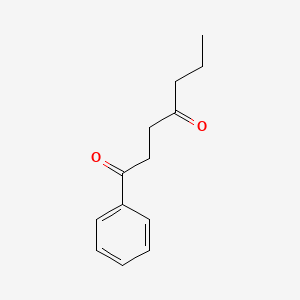

![3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B11926119.png)
![4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine](/img/structure/B11926124.png)
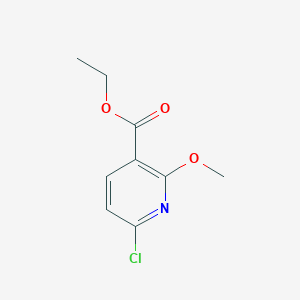
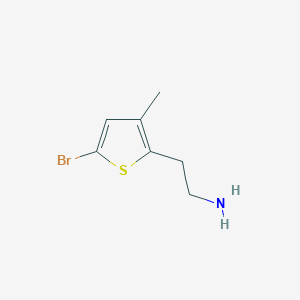
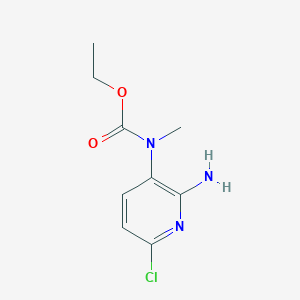
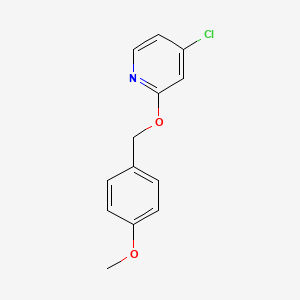

![2-[4-(2-Fluoroethoxy)phenyl]ethylamine](/img/structure/B11926181.png)
